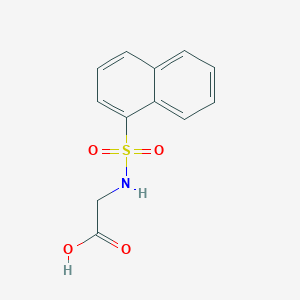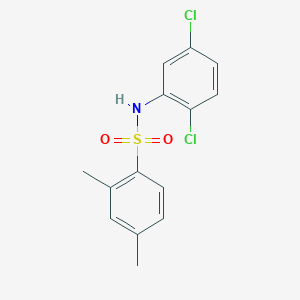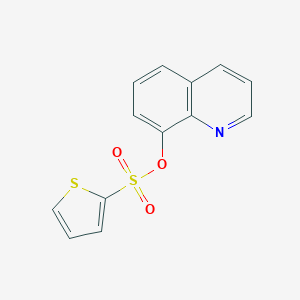
N-(1-Naphthylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Naphthylsulfonyl)glycine, also known as NSG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine and is mostly used as a tool in chemical biology, biochemistry, and medicinal chemistry.
Mecanismo De Acción
N-(1-Naphthylsulfonyl)glycine works by blocking the active site of enzymes and proteins, which inhibits their function. It binds to the active site of enzymes and proteins, preventing them from interacting with their substrates. This mechanism of action has been used to study the function of enzymes and proteins in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells and reduce the risk of diabetes. This compound has also been shown to have anti-inflammatory effects, which can help in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Naphthylsulfonyl)glycine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily modified to suit the needs of the experiment. This compound has also been shown to be stable in various conditions, which makes it suitable for long-term experiments.
However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. This compound can also be difficult to work with due to its hydrophobic nature, which can make it difficult to dissolve in water-based solutions.
Direcciones Futuras
There are several future directions for N-(1-Naphthylsulfonyl)glycine research. One direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the use of this compound in the development of new tools for chemical biology and biochemistry. This compound can also be used to study the function of enzymes and proteins in various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a tool in chemical biology, biochemistry, and medicinal chemistry to study the function of enzymes and proteins. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the risk of diabetes. However, this compound also has some limitations for lab experiments, which can limit its use in certain experiments. There are several future directions for this compound research, including the development of this compound-based drugs and the use of this compound in the development of new tools for chemical biology and biochemistry.
Métodos De Síntesis
N-(1-Naphthylsulfonyl)glycine can be synthesized by the reaction of 1-naphthalenesulfonyl chloride and glycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(1-Naphthylsulfonyl)glycine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a tool in chemical biology and biochemistry to study the function of enzymes and proteins. This compound has been used to modify the activity of enzymes by blocking their active sites, which has helped in understanding their role in various biological processes.
This compound has also been used in medicinal chemistry to develop drugs that target specific enzymes and proteins. It has been used in the development of drugs for cancer, diabetes, and other diseases. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the risk of diabetes.
Propiedades
Fórmula molecular |
C12H11NO4S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) |
Clave InChI |
XRQQHZFWAKIKQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)

![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
